1-Chloro-2,3,4,6-tetrafluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQUXWFTGJNHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477240 | |

| Record name | 1-Chloro-2,3,4,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5172-06-5 | |

| Record name | 1-Chloro-2,3,4,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-2,3,4,6-tetrafluorobenzene structure

An In-Depth Technical Guide to the Structure and Utility of 1-Chloro-2,3,4,6-tetrafluorobenzene

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 5172-06-5), a key fluorinated building block in modern synthetic chemistry. We will delve into its nuanced molecular and electronic structure, which dictates its physicochemical properties and reactivity. This document will cover its spectroscopic signature, synthetic accessibility, and reaction pathways, with a particular focus on its application in the development of pharmaceuticals and advanced materials. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile reagent.

Introduction: The Strategic Importance of Polychlorofluorinated Aromatics

Halogenated, particularly fluorinated, organic compounds hold a privileged position in drug discovery and materials science. The introduction of fluorine can significantly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. This compound is a member of a class of highly activated aromatic systems. Its unique substitution pattern—four strongly electron-withdrawing fluorine atoms and a moderately electron-withdrawing chlorine atom—creates a highly electron-deficient aromatic ring, priming it for specific and predictable chemical transformations. This guide serves to elucidate the foundational chemical principles of this molecule, providing the causal links between its structure and its utility as a synthetic intermediate.

Molecular and Electronic Structure

The structure of this compound is the cornerstone of its chemical behavior. The benzene ring is substituted with a chlorine atom at the C1 position and fluorine atoms at C2, C3, C4, and C6. The sole hydrogen atom resides at the C5 position.

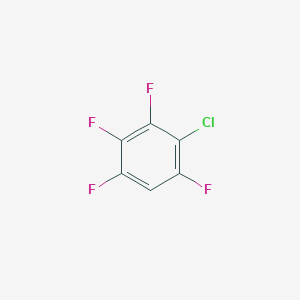

Caption: 2D representation of this compound.

The key to its reactivity lies in the powerful inductive electron withdrawal (-I effect) of the five halogen substituents. Fluorine is the most electronegative element, and its presence significantly lowers the electron density of the aromatic π-system. This has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is highly "electron-poor" and therefore strongly deactivated towards attack by electrophiles.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The same electron deficiency creates a substantial partial positive charge on the ring carbons, making the entire system an excellent target for nucleophiles.[1] This is the dominant and most synthetically useful mode of reactivity for this class of compounds.

Physicochemical Properties

A clear understanding of a compound's physical properties is a prerequisite for its safe and effective use in a laboratory or industrial setting.

| Property | Value | Source |

| CAS Number | 5172-06-5 | Internal |

| Molecular Formula | C₆HClF₄ | Internal |

| Molecular Weight | 184.52 g/mol | [2] |

| Appearance | Colorless liquid (Expected) | Inferred from similar compounds[3] |

| Boiling Point | ~120-130 °C (Estimated) | Based on 1,2,3,4-Tetrafluorobenzene (~95 °C)[4] and Chlorobenzene (~131 °C)[5] |

| Density | ~1.5 g/mL (Estimated) | Based on 1,2,3,4-Tetrafluorobenzene (~1.4 g/mL)[4] |

Note: Experimental data for this specific isomer is not widely published. The provided values for boiling point and density are expert estimations based on structurally similar compounds.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound is achieved through a combination of standard analytical techniques. The interpretation of these spectra is directly linked to its unique structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹⁹F, and ¹³C nuclei, all with spin I=½, provides a wealth of information.

-

¹H NMR: The spectrum will feature a single, complex multiplet. The lone proton at the C5 position will be coupled to the four fluorine atoms. The coupling constants will vary depending on the number of bonds separating the nuclei (³JH-F, ⁴JH-F). This complex splitting pattern is a definitive signature for this specific substitution pattern.

-

¹⁹F NMR: This is arguably the most informative spectrum. Four distinct signals are expected, one for each chemically non-equivalent fluorine atom. Each signal will be a complex multiplet due to mutual F-F coupling (³JF-F, ⁴JF-F, and ⁵JF-F) and coupling to the C5 proton (JH-F).[6][7] The chemical shifts and coupling patterns provide an unambiguous fingerprint of the molecule.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. Each signal will be split into a multiplet due to C-F coupling (¹JC-F, ²JC-F, etc.), with the direct one-bond coupling (¹JC-F) being very large (typically >200 Hz).

Table of Expected NMR Characteristics:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |

| ¹H (at C5) | 7.0 - 7.5 | dddd (doublet of doublet of doublets of doublets) or multiplet | ³JH5-F4, ³JH5-F6, ⁴JH5-F3, ⁵JH5-F2 |

| ¹⁹F (at C2, C3, C4, C6) | -110 to -165 | Complex multiplet for each | F-F and F-H couplings |

| ¹³C | 110 - 150 | 6 distinct multiplets | C-F couplings of varying magnitude |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio).[8][9] This results in two peaks at m/z 184 (for C₆H³⁵ClF₄) and m/z 186 (for C₆H³⁷ClF₄) with a relative intensity ratio of approximately 3:1.[10] This pattern is a clear indicator of a monochlorinated compound.

-

Key Fragments: Fragmentation will likely involve the loss of chlorine ([M-Cl]⁺) or fluorine ([M-F]⁺) radicals.[11] The loss of a chlorine radical (m/z 149) is often a prominent pathway. Further fragmentation of the tetrafluorophenyl cation can also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups and bonds.[12] For this molecule, the spectrum is characterized by:

-

C-H Stretch: A weak to medium absorption around 3050-3100 cm⁻¹ corresponding to the aromatic C-H bond.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The substitution pattern may result in multiple sharp bands.

-

C-F Stretch: Strong, characteristic absorptions in the 1100-1400 cm⁻¹ region. The presence of multiple C-F bonds will lead to several intense bands, dominating this part of the spectrum.

-

C-Cl Stretch: A medium to strong absorption in the 700-850 cm⁻¹ range.

Synthesis and Reactivity

Synthesis Protocol

While multiple routes to polychlorofluorinated benzenes exist, a common strategy involves nucleophilic substitution on a more heavily halogenated precursor or diazotization of a corresponding aniline. For instance, a plausible laboratory synthesis could start from a commercially available tetrafluoroaniline derivative, followed by a Sandmeyer-type reaction to introduce the chlorine atom.

Exemplary Protocol: Diazotization and Chlorination

-

Diazotization: 2,3,4,6-Tetrafluoroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt. This step must be performed with caution as diazonium salts can be unstable.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. Vigorous nitrogen evolution is observed.

-

Workup: The reaction mixture is warmed to room temperature and then extracted with a suitable organic solvent (e.g., dichloromethane).

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum.

-

Validation: The final product's identity and purity are confirmed using the spectroscopic methods outlined in Section 4 (GC-MS, ¹H & ¹⁹F NMR).

Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary utility of this compound is as an electrophilic aromatic substrate in SNAr reactions.[1][13][14] The reaction proceeds via a two-step addition-elimination mechanism.

Caption: The Addition-Elimination mechanism of SNAr.

Regioselectivity: The position of nucleophilic attack is a critical consideration. While all carbon atoms bearing a halogen are activated, the precise location is governed by subtle electronic and steric factors. Generally, substitution occurs at the position that best stabilizes the negative charge in the Meisenheimer intermediate. Attack at the C4 position (para to the chlorine) is often favored as the negative charge can be delocalized onto the fluorine atoms at C3 and the chlorine at C1. However, the specific nucleophile and reaction conditions can influence the regiochemical outcome, sometimes allowing for selective substitution at other positions.[15][16] Both fluorine and chlorine can act as leaving groups, but due to the high strength of the C-F bond, fluoride is an excellent leaving group in the SNAr context because its departure is part of the fast, energetically favorable rearomatization step.

Applications in Research and Drug Development

The ability to selectively introduce substituents onto the this compound core makes it an invaluable scaffold.

-

Pharmaceutical Synthesis: It serves as a starting material for building complex drug candidates. The remaining fluorine atoms on the ring after an initial SNAr reaction can enhance metabolic stability and modulate the pKa of nearby functional groups, which is a key strategy in medicinal chemistry.

-

Agrochemicals: Similar to pharmaceuticals, the fluorinated core can be incorporated into novel pesticides and herbicides to improve their efficacy and environmental persistence profile.

-

Materials Science: The high thermal and chemical stability imparted by the polyfluorinated ring makes it a useful component in the synthesis of specialty polymers, liquid crystals, and other advanced functional materials.

Safety and Handling

Based on data for structurally related compounds, this compound should be handled with appropriate care.

-

Hazards: Likely to be a flammable liquid and vapor.[3] Expected to cause skin and serious eye irritation.[17] May be harmful if inhaled and may cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[19]

Caption: A self-validating workflow for synthesis and analysis.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its structure, dominated by the electron-withdrawing power of its halogen substituents, makes it a predictable and reliable substrate for nucleophilic aromatic substitution. A thorough understanding of its spectroscopic properties is essential for validating its synthesis and subsequent reactions. For researchers in drug discovery and materials science, this compound offers a robust platform for constructing novel molecular architectures with tailored properties.

References

-

1,2,4-Trichlorobenzene - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1-Chloro-2-fluorobenzene. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Reflection in the 1H NMR spectrum of 37Cl/35Cl isotope effects on the 19F NMR chemical shifts of 1-chloro-2,4-difluorobenzene. An isotope effect over five bonds. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved February 7, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,2,3,4-tetrafluoro- (CAS 551-62-2). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved February 7, 2026, from [Link]

-

NIST WebBook. (n.d.). 1-Chloro-2,3,5,6-tetrafluorobenzene. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). EP0447259A1 - Process for preparing chloro-difluorobenzene.

-

Wikipedia. (n.d.). Chlorobenzene. Retrieved February 7, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved February 7, 2026, from [Link]

-

DTIC. (n.d.). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. Retrieved February 7, 2026, from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved February 7, 2026, from [Link]

-

NIH National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Retrieved February 7, 2026, from [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

-

University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved February 7, 2026, from [Link]

-

YouTube. (2020). Determine structures from IR spectra. Retrieved February 7, 2026, from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved February 7, 2026, from [Link]

-

University of Sheffield. (n.d.). NMR Spectroscopy Primer. Retrieved February 7, 2026, from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Unknown. (n.d.). Chemical shifts. Retrieved February 7, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Chloro-2,3,5,6-tetrafluorobenzene [webbook.nist.gov]

- 3. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1,2,3,4-tetrafluoro- (CAS 551-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Chlorobenzene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR Spectroscopy Primer [fluorine.ch.man.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. whitman.edu [whitman.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

Technical Monograph: Advanced Synthesis of 1-Chloro-2,3,4,6-Tetrafluorobenzene

Executive Summary

1-Chloro-2,3,4,6-tetrafluorobenzene (CTFB) is a critical fluorinated intermediate used primarily in the synthesis of antibacterial fluoroquinolones (e.g., precursors for Sparfloxacin and Sitafloxacin moieties) and agrochemical active ingredients. Its specific substitution pattern—retaining a single hydrogen atom at the meta position relative to the chlorine—makes it a versatile scaffold for further functionalization via lithiation or nucleophilic aromatic substitution (

This guide details two distinct synthetic pathways:

-

Electrophilic Chlorination: The preferred industrial route for scalability and cost-efficiency.

-

Sandmeyer Reaction: A high-precision route yielding isomerically pure product, suitable for analytical standards or GMP-grade synthesis.

Retrosynthetic Analysis & Strategy

The synthesis of polyfluorinated benzenes is governed by the directing effects of fluorine atoms. Fluorine is strongly electronegative (deactivating) but an ortho-/para-director due to resonance donation.

-

Target Molecule: this compound.

-

Structural Insight: The molecule possesses a hydrogen atom at position 5.

-

Precursor Selection:

-

Route A (Chlorination): Starting from 1,2,3,5-Tetrafluorobenzene (TFB) . The H-atoms are at positions 4 and 6, which are chemically equivalent. Chlorination at either site yields the target.

-

Route B (Sandmeyer): Starting from 2,3,4,6-Tetrafluoroaniline . The amino group provides a direct handle for halogen substitution.

-

Reaction Pathway Visualization

Figure 1: Retrosynthetic pathways comparing direct chlorination (Industrial) and Sandmeyer (Lab/Pharma) routes.

Primary Route: Electrophilic Chlorination (Industrial)

This route relies on the chlorination of 1,2,3,5-tetrafluorobenzene. The reaction is highly atom-efficient but requires strict thermal control to prevent the formation of 1,4-dichloro-2,3,5,6-tetrafluorobenzene (over-chlorination).

Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The Lewis acid catalyst (

Experimental Protocol

Materials:

-

Substrate: 1,2,3,5-Tetrafluorobenzene (Purity >99%)

-

Reagent: Chlorine gas (

) or Sulfuryl Chloride ( -

Catalyst: Anhydrous Ferric Chloride (

) -

Solvent: Dichloromethane (DCM) or neat (solvent-free)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (sparger), and a reflux condenser connected to a caustic scrubber (

) to trap -

Charging: Charge 1,2,3,5-tetrafluorobenzene (1.0 eq) and anhydrous

(0.05 eq) into the reactor.-

Note: If using solvent, add DCM (5 volumes). Solvent-free is preferred for throughput but requires better heat exchange.

-

-

Chlorination: Heat the mixture to 40–50°C. Introduce

gas slowly.-

Process Control: Monitor reaction progress via GC-FID. Stop gas flow when substrate conversion reaches 95%. Pushing to 100% drastically increases the di-chloro impurity.

-

-

Quenching: Purge the system with Nitrogen (

) to remove residual -

Workup: Separate the organic layer.[1][2] Wash with 5%

(aq) followed by brine. Dry over -

Purification: Fractional distillation under reduced pressure.

-

Boiling Point: ~130–135°C (at atm pressure); collect fraction at ~60°C @ 20 mmHg.

-

Industrial Process Flow

Figure 2: Process flow diagram for the continuous or batch chlorination of 1,2,3,5-tetrafluorobenzene.

Secondary Route: Sandmeyer Reaction (High Purity)

For applications requiring strict isomeric purity (avoiding trace di-chloro species), the Sandmeyer reaction from 2,3,4,6-tetrafluoroaniline is the gold standard.

Experimental Protocol

Materials:

-

Substrate: 2,3,4,6-Tetrafluoroaniline

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid (

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 2,3,4,6-tetrafluoroaniline (1.0 eq) in concentrated

(3.0 eq) and water. Cool to 0–5°C in an ice bath. -

Add a solution of

(1.1 eq) in water dropwise, maintaining temp <5°C. Stir for 30 mins. The solution should become clear (formation of diazonium salt).

-

-

Substitution:

-

In a separate vessel, dissolve

(1.2 eq) in concentrated -

Slowly add the cold diazonium solution to the

solution while stirring. -

Observation: Nitrogen gas evolution will be vigorous.

-

-

Completion:

-

Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

-

-

Isolation:

-

Steam distill the mixture directly or extract with diethyl ether.

-

The product this compound separates easily due to high density.

-

Comparative Data Analysis

| Parameter | Route A: Direct Chlorination | Route B: Sandmeyer Reaction |

| Starting Material | 1,2,3,5-Tetrafluorobenzene | 2,3,4,6-Tetrafluoroaniline |

| Reagents | ||

| Atom Economy | High (Byproduct: HCl) | Low (Stoichiometric Cu waste) |

| Yield | 85–92% | 70–80% |

| Major Impurity | Dichlorotetrafluorobenzene | Phenolic byproducts |

| Scalability | Excellent (Continuous capable) | Moderate (Batch only) |

| Cost Efficiency | High | Low |

Safety & Handling (Critical)

-

Hydrofluoric Acid Potential: While these reactions do not use HF directly, thermal decomposition of polyfluorinated aromatics can release HF. Always have Calcium Gluconate gel available.

-

Chlorine Gas:

is acutely toxic. All chlorination reactions must occur in a negative-pressure fume hood or closed reactor system with redundant scrubbing. -

Diazonium Salts: In the Sandmeyer route, never allow the diazonium salt to dry out; they are shock-sensitive explosives. Always process in solution.

References

-

Finger, G. C., et al. (1956). Aromatic Fluorine Compounds.[2][3][4][5][6][7] Synthesis of 1,2,3,5-Tetrafluorobenzene. Journal of the American Chemical Society.[4]

- O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing. (Confirming nomenclature and physical properties of polyfluorobenzenes).

-

Sandmeyer, T. (1884).[3][8][9] Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft.

-

Sott, R., et al. (2021). Synthesis of monofluorinated polychlorinated biphenyls using Suzuki and Sandmeyer reactions.[3] (Demonstrates Sandmeyer utility on poly-halo systems).

-

Patent CN102627553A. Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (Describes handling of adjacent tetrafluoro-isomers relevant to process conditions).

Sources

- 1. gcms.cz [gcms.cz]

- 2. asianpubs.org [asianpubs.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 5. JP2672012B2 - Method for producing 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]

- 6. EP3395789A1 - Method for producing 1-chloro-2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Whitepaper: 19F NMR Characterization of 1-Chloro-2,3,4,6-tetrafluorobenzene

This technical guide details the 19F NMR characterization of 1-Chloro-2,3,4,6-tetrafluorobenzene , a critical intermediate in the synthesis of fluoroquinolone antibiotics and agrochemicals.

Executive Summary

This compound (CAS: 367-23-7, often synthesized via the Sandmeyer reaction from 2,3,4,6-tetrafluoroaniline) presents a unique challenge in NMR spectroscopy due to its high degree of fluorination and lack of symmetry. Unlike its symmetric isomer (1,2,4,5-tetrafluorobenzene), this molecule possesses a C1 point group , rendering all four fluorine nuclei magnetically and chemically non-equivalent.

This guide provides a comprehensive framework for acquiring, processing, and interpreting the 19F NMR spectrum of this compound, essential for purity assessment in drug development pipelines.

Structural Analysis & Spin System

To interpret the spectrum, one must first map the magnetic environment. The molecule contains a pentasubstituted benzene ring with a single proton at position 5.

The Substituent Pattern

-

Position 1: Chlorine (Cl) – Inductive withdrawal, "Ortho Effect"

-

Position 2: Fluorine (F2) – Flanked by Cl and F3

-

Position 3: Fluorine (F3) – Flanked by F2 and F4

-

Position 4: Fluorine (F4) – Flanked by F3 and H5

-

Position 5: Hydrogen (H5) – The only proton, crucial for H-F coupling

-

Position 6: Fluorine (F6) – Flanked by H5 and Cl

The Coupling Network (Graphviz Visualization)

The following diagram illustrates the scalar coupling network. Note the strong ortho-couplings (

Caption: Scalar coupling network showing dominant Ortho (solid) and Meta (dashed) interactions. F2 and F6 are chemically distinct due to asymmetry.

Experimental Protocol

For quantitative accuracy and spectral clarity, the following acquisition parameters are recommended.

Sample Preparation[1][2]

-

Solvent: CDCl₃ (Chloroform-d) is standard. Acetone-d₆ may be used to resolve overlapping peaks due to solvent-solute dipole interactions.[1]

-

Concentration: 10–20 mg in 0.6 mL solvent.

-

Internal Standard:

-Trifluorotoluene (

Acquisition Parameters (400 MHz Instrument)

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 or zgig | zgig (inverse gated decoupling) removes H-F coupling for simplified integration, though zg retains coupling information for structural proof. |

| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Ensures all aromatic fluorines are captured without folding. |

| Relaxation Delay (D1) | > 5.0 seconds | Fluorine T1 relaxation times are long (2-10s).[1] Short D1 leads to integration errors >10%. |

| Scans (NS) | 16 - 64 | 19F is 100% natural abundance and highly sensitive; extensive averaging is rarely needed for pure samples. |

| O1P (Center) | -140 ppm | Centers the excitation window on the aromatic region. |

Spectral Interpretation

The spectrum will display four distinct signals due to the lack of symmetry. The chemical shifts below are predicted based on Substituent Chemical Shift (SCS) additivity rules for polyfluorobenzenes [1][2].

Chemical Shift Assignments

| Nucleus | Predicted Shift ( | Multiplicity (Coupled) | Structural Environment |

| F6 | -112 to -118 | ddd | Deshielded. Ortho to Cl, Ortho to H5. The lack of a flanking F causes a downfield shift relative to F2/F3/F4. |

| F4 | -132 to -138 | ddd | Mid-field. Ortho to H5, Ortho to F3. The H5 neighbor deshields it relative to F3. |

| F2 | -138 to -144 | ddd | Shielded. Ortho to Cl, Ortho to F3. Flanked by F and Cl. |

| F3 | -162 to -168 | ddd | Most Shielded. Flanked by two Fluorines (F2 and F4). This "F-surrounded" environment typically resonates most upfield (similar to C6F6). |

> Note: Shifts are referenced to CFCl₃ (0 ppm).[1][2] Upfield = more negative.[1]

Coupling Constants (J-Values)

Analysis of the splitting patterns (multiplets) validates the substitution pattern.

- (Ortho): ~20–22 Hz. Observed between F2-F3 and F3-F4.

- (Ortho): ~9–11 Hz. Observed between H5-F4 and H5-F6.[1] This is the diagnostic coupling that identifies F4 and F6.

- (Meta): ~2–6 Hz. Observed between F2-F4 and F3-F6.[1]

- (Meta): ~6–8 Hz. H5 coupling to F3.

Troubleshooting & Validation

Common Artifacts

-

Phasing Issues: Due to the wide spectral width (~80,000 Hz on a 400 MHz magnet), first-order phase correction is often difficult. Action: Use magnitude calculation (mc) or careful manual phasing starting from the largest peak.

-

Baseline Roll: Caused by the initial dead time of the probe (acoustic ringing) which is significant in 19F. Action: Apply Backward Linear Prediction (LP) to the first few points of the FID.

Self-Validating the Structure

To confirm you have the 1-Chloro-2,3,4,6-isomer and not the 2,3,5,6-isomer:

-

Run a 1H-Coupled 19F Experiment:

-

2,3,4,6-isomer: F4 and F6 will show large splittings (~10 Hz) from the ortho-proton. F2 will show only small splittings.

-

2,3,5,6-isomer: This molecule is symmetric. You would see only two fluorine signals (F2,3,5,6 are chemically equivalent in pairs).

-

Result: If you see four distinct fluorine signals, the symmetry is broken, confirming the 2,3,4,6-substitution pattern.

-

References

-

University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved February 7, 2026, from [Link]

-

Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.[1] (Foundational text for polyfluoroarene shifts).

-

Royal Society of Chemistry. (2015). 19F NMR of 2,3,5,6-tetrafluorotoluene (Supplementary Info). Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Chloro-2,3,4,6-tetrafluorobenzene in Organic Solvents

Introduction: The Significance of 1-Chloro-2,3,4,6-tetrafluorobenzene in Modern Chemistry

This compound is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique substitution pattern, featuring both a chlorine atom and multiple fluorine atoms, imparts distinct physicochemical properties that are highly valuable in the synthesis of complex organic molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a crucial building block for novel bioactive molecules.

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility data informs critical process parameters, including reaction kinetics, purification strategies such as recrystallization, and the formulation of final products. This guide provides a comprehensive overview of the theoretical underpinnings of its solubility, a detailed experimental protocol for its determination, and insights into the interpretation and application of solubility data for researchers, scientists, and drug development professionals.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is a result of a complex interplay of dispersion forces, dipole-dipole interactions, and the potential for weak hydrogen bonding.

The presence of a chlorine atom and four fluorine atoms on the benzene ring creates a highly electron-deficient aromatic system. This results in a significant molecular dipole moment, suggesting that polar solvents might be effective at solvating it. However, the molecule also possesses a nonpolar benzene ring and halogen atoms that can participate in halogen bonding, a specific type of non-covalent interaction.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling, storage, and in interpreting solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₆HClF₄ | N/A |

| Molecular Weight | 200.52 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Boiling Point | ~135-137 °C | N/A |

| Density | ~1.5 g/cm³ | N/A |

Note: Precise experimental values for some properties of this compound are not widely published. The values presented are based on data for structurally similar compounds and theoretical estimations.

Qualitative Solubility Profile

While quantitative solubility data for this compound is scarce in public literature, a qualitative understanding can be inferred from its structure and the properties of similar halogenated benzenes. It is expected to be miscible with a range of common organic solvents due to its combination of polar and nonpolar characteristics.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | ||

| Acetone | Soluble | The polarity of the carbonyl group can interact with the polar C-Cl and C-F bonds. |

| Dichloromethane | Soluble | Similar halogenated nature and ability to engage in dipole-dipole interactions. |

| Ethyl Acetate | Soluble | The ester functionality provides polarity for interaction. |

| Polar Protic | ||

| Methanol | Moderately Soluble | The hydroxyl group can act as a hydrogen bond donor to the fluorine and chlorine atoms, but the overall polarity difference may limit high solubility. |

| Ethanol | Moderately Soluble | Similar to methanol, with a slightly larger nonpolar alkyl chain which may enhance interaction with the benzene ring. |

| Nonpolar | ||

| Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking with the fluorinated benzene ring. |

| Hexane | Sparingly Soluble | The large difference in polarity between the highly halogenated solute and the nonpolar alkane solvent is likely to result in poor solubility. |

It is crucial to emphasize that for any process development or research application, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Equilibrium Method

To obtain precise and reliable quantitative solubility data, the isothermal equilibrium method is a robust and widely accepted technique. This method involves allowing a supersaturated solution of the solute in the solvent to reach equilibrium at a constant temperature, followed by the analysis of the concentration of the solute in the saturated solution.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath or incubator with precise temperature control (±0.1 °C)

-

Glass vials or flasks with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringes with micropore filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add a known volume of the selected solvent to a series of glass vials.

-

Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium. The exact amount of excess is not critical, but enough should be added to be visually confirmed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic water bath set to the desired temperature.

-

Stir the mixtures using a magnetic stirrer for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24-48 hours, but this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility value has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a micropore filter. Filtering is crucial to remove any undissolved microcrystals.

-

Immediately transfer the filtered aliquot to a pre-weighed volumetric flask and record the mass of the transferred solution.

-

Dilute the sample to a known volume with the same solvent. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the solute in the diluted sample.

-

Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

-

The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

-

Data Presentation and Interpretation:

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing the solubility in different solvents and at various temperatures.

Table 1: Experimentally Determined Solubility of this compound at 25°C (Example Data)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Insert Experimental Value | Insert Experimental Value |

| Ethanol | Insert Experimental Value | Insert Experimental Value |

| Acetone | Insert Experimental Value | Insert Experimental Value |

| Dichloromethane | Insert Experimental Value | Insert Experimental Value |

| Ethyl Acetate | Insert Experimental Value | Insert Experimental Value |

| Toluene | Insert Experimental Value | Insert Experimental Value |

| Hexane | Insert Experimental Value | Insert Experimental Value |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium method for determining solubility.

Caption: Workflow for the isothermal equilibrium method of solubility determination.

Conclusion: Empowering Research through Precise Solubility Data

While a comprehensive public database for the quantitative solubility of this compound in a wide array of organic solvents is not yet established, this guide provides the necessary theoretical foundation and a robust experimental protocol for researchers to determine this critical parameter. By understanding the principles governing solubility and implementing a standardized methodology, scientists and drug development professionals can generate reliable data to optimize their synthetic routes, purification processes, and formulation strategies. The ability to accurately determine solubility is a cornerstone of efficient and effective chemical research and development, enabling the full potential of valuable building blocks like this compound to be realized.

References

-

PubChem. (n.d.). 1,2,3,4-Tetrachlorobenzene. National Center for Biotechnology Information. Available at: [Link][3]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Available at: [Link][4]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Steven Abbott TCNF Ltd. Available at: [Link][1]

-

LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Experiment 1: Determination of Solubility. (n.d.). Available at: [Link][5]

- Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

ResearchGate. (2025). Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol and acetone mixtures with the temperature range from 283.15 to 323.15K. Available at: [Link][6]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

ResearchGate. (2025). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Toluene with Water - IUPAC-NIST Solubilities Database. Available at: [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Available at: [Link][2]

Sources

- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-Chloro-2,3,4,6-tetrafluorobenzene in Agrochemical Synthesis

A Versatile Fluorinated Building Block in Modern Crop Protection

Introduction:

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy, selectivity, and overall performance of active ingredients.[1][2] Within the arsenal of fluorinated building blocks, 1-Chloro-2,3,4,6-tetrafluorobenzene emerges as a highly versatile intermediate, offering multiple reactive sites for the construction of complex agrochemical molecules. Its polysubstituted aromatic core, featuring both chlorine and fluorine atoms, allows for selective functionalization through various synthetic strategies, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of novel agrochemicals. It is designed for researchers, scientists, and professionals in the field of drug development and crop protection, offering detailed insights into reaction mechanisms, experimental protocols, and the rationale behind synthetic choices.

Core Principles of Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the four fluorine atoms. This electronic pull renders the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles. The chlorine atom, being less electronegative and a better leaving group than fluorine in many SNAr reactions, often serves as the primary site of substitution. However, the fluorine atoms can also be displaced under specific conditions, providing a pathway to further derivatization.

Application in the Synthesis of Pyrazole-Containing Fungicides

One of the key applications of this compound is in the synthesis of pyrazole-based fungicides. Pyrazole-carboxamides, for instance, are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungal pathogens.[3][4][5][6][7] The tetrafluorophenyl moiety introduced from this compound can enhance the binding affinity of the fungicide to its target enzyme and improve its overall biological activity.

Key Reaction: Nucleophilic Aromatic Substitution with Pyrazole Derivatives

The synthesis of these fungicidal candidates typically involves a nucleophilic aromatic substitution reaction between this compound and a suitably substituted pyrazole. The nitrogen atom of the pyrazole ring acts as the nucleophile, displacing the chlorine atom on the tetrafluorophenyl ring.

Reaction Causality: The choice of a strong base is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity. Aprotic polar solvents are preferred to solvate the reactants and facilitate the reaction while minimizing side reactions. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.

Protocol 1: Synthesis of a Tetrafluorophenyl-Pyrazole Intermediate

Objective: To synthesize a key intermediate for pyrazole-based fungicides via nucleophilic aromatic substitution.

Materials:

-

This compound

-

3-Methyl-1H-pyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Addition funnel

Procedure:

-

Preparation of the Pyrazole Anion:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methyl-1H-pyrazole (1.0 eq).

-

Add anhydrous DMF to dissolve the pyrazole.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved during this step.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the pyrazole anion.

-

-

Nucleophilic Aromatic Substitution:

-

In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF.

-

Transfer this solution to an addition funnel and add it dropwise to the pyrazole anion solution at room temperature over 30 minutes.

-

After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tetrafluorophenyl-pyrazole intermediate.

-

Data Presentation:

| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |

| This compound | 184.52 | 0.0525 | 1.05 |

| 3-Methyl-1H-pyrazole | 82.10 | 0.05 | 1.0 |

| Sodium Hydride (60%) | 40.00 | 0.055 | 1.1 |

Expected Yield: 75-85%

Logical Workflow for Synthesis of Tetrafluorophenyl-Pyrazole Intermediate:

Caption: Workflow for the synthesis of a tetrafluorophenyl-pyrazole intermediate.

Further Functionalization and Agrochemical Applications

The resulting tetrafluorophenyl-pyrazole intermediate can be further elaborated to introduce other desired functionalities. For example, the methyl group on the pyrazole ring can be a site for further chemical modification to append other structural motifs commonly found in agrochemicals.

Conclusion

This compound stands as a valuable and reactive building block in the synthesis of advanced agrochemicals. Its unique electronic properties facilitate key bond-forming reactions, enabling the construction of complex fluorinated molecules with enhanced biological activity. The protocols and principles outlined in this guide provide a foundation for researchers to explore the full potential of this versatile intermediate in the development of next-generation crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in addressing these challenges.

References

- Burdon, J., & Tatlow, J. C. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of the Chemical Society, 2496-2502.

- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 131(11), 1137-1147.

- Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 516-527.

- Maienfisch, P., & Hall, R. G. (2004). The role of fluorine in the discovery of agrochemicals. Chimia, 58(3), 93-99.

- Wang, B., et al. (2019).

- Williamson, J. S. (2011). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 132(8), 471-479.

- Zhou, Y., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 45(3), 131-143.

- Zhu, W., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(35), 9143-9162.

- Li, Q., et al. (2021).

- Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.

-

PlantwisePlus. (2025). Pesticide Restrictions. Retrieved from [Link]

- Zlotin, S. G., et al. (2021). Nucleophilic substitution of hydrogen (SNH) in 1,2,3-triazole 1-oxides in the synthesis of pentafluorophenylated azaheterocycles.

- WO 2022/118019 A1. (2022).

- Tlili, A., & Billard, T. (2019). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 24(18), 3249.

- Zhang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301.

-

PubChem. (n.d.). Chlorothalonil. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link]

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. scielo.br [scielo.br]

- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Polychlorinated Aromatics

Introduction: The Challenge and Opportunity of Polychlorinated Aromatics

Polychlorinated aromatic compounds, a class of molecules featuring multiple carbon-chlorine (C-Cl) bonds on an aromatic ring, are prevalent in various fields, from environmental science as persistent organic pollutants (e.g., polychlorinated biphenyls or PCBs) to materials science and pharmaceuticals as key synthetic intermediates.[1][2][3] The selective functionalization of these molecules through carbon-carbon bond formation is of paramount importance for both the remediation of hazardous materials and the synthesis of complex, high-value molecules.

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for C-C bond formation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[4][5] However, the application of this reaction to polychlorinated aromatics presents a significant challenge due to the inertness of the C-Cl bond.[6] The high bond dissociation energy of C-Cl bonds compared to their bromide and iodide counterparts makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate palladium catalysts and the implementation of robust protocols for the successful Suzuki coupling of polychlorinated aromatics.

Understanding the Catalytic Cycle: The Key to Success

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates like polychlorinated aromatics.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of the polychlorinated aromatic substrate to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[7]

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst.[11]

The primary hurdle in the Suzuki coupling of polychlorinated aromatics lies in the oxidative addition step. The strong C-Cl bond requires a highly active catalyst to facilitate its cleavage.

Selecting the Right Palladium Catalyst System

The success of a Suzuki coupling with polychlorinated aromatics hinges on the choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand.

Palladium Precursors

Commonly used palladium precursors include:

-

Palladium(II) acetate, Pd(OAc)₂

-

Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃

-

Palladium(II) chloride, PdCl₂

These precursors are reduced in situ to the active Pd(0) species.

Ligands: The Key to Activating C-Cl Bonds

The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby enhancing its catalytic activity towards aryl chlorides.

-

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): This class of ligands has proven to be exceptionally effective for the coupling of aryl chlorides.[12] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition step.[4][13]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, making them robust and highly active catalysts for the coupling of aryl chlorides.[10][14] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are commercially available, air- and moisture-stable precatalysts that are highly reactive for Suzuki-Miyaura couplings.[15][16]

Experimental Protocol: Suzuki Coupling of a Dichlorinated Aromatic

This protocol provides a general procedure for the Suzuki coupling of a dichlorinated aromatic substrate with an arylboronic acid using a Pd/Buchwald ligand catalyst system.

Materials:

-

Dichlorinated aromatic substrate (e.g., 1,4-dichlorobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos ligand

-

Potassium phosphate (K₃PO₄), finely ground

-

Anhydrous toluene

-

Anhydrous, degassed water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Workflow Diagram:

Caption: A step-by-step workflow for the experimental protocol.

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the dichlorinated aromatic substrate (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

-

In a separate vial, weigh out Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

-

Seal the Schlenk flask with a septum, and purge with nitrogen or argon for 15 minutes.

-

-

Solvent and Catalyst Addition:

-

To the Schlenk flask, add anhydrous toluene (5 mL) and anhydrous, degassed water (0.5 mL) via syringe. The use of a small amount of water can sometimes accelerate the reaction.[17]

-

Dissolve the Pd(OAc)₂ and SPhos in a minimal amount of anhydrous toluene in the separate vial and add this catalyst solution to the reaction mixture via syringe.

-

-

Reaction Execution:

-

Place the Schlenk flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots from the reaction mixture (under a positive pressure of inert gas) and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Data Presentation: Catalyst Performance in Polychlorinated Aromatic Coupling

The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the Suzuki coupling of polychlorinated aromatics. The following table summarizes representative data from the literature.

| Entry | Polychlorinated Aromatic | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,4-Dichlorobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [4] |

| 2 | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 80 | 24 | 85 (mono-alkylation) | [6] |

| 3 | 4-Chlorotoluene | Phenylboronic acid | PEPPSI-IPr | K₃PO₄ | Dioxane | 80 | 0.1 | >99 | [15] |

| 4 | Bromochlorobenzenes | Chlorinated aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 16 | 70-90 | [1][2] |

Troubleshooting and Key Considerations

-

Low Conversion:

-

Cause: Inefficient oxidative addition.

-

Solution: Increase the reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos). Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.

-

-

Side Reactions:

-

Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

-

Protodeboronation: The boronic acid can be cleaved by water or acidic protons. Use a non-protic solvent if this is a significant issue.

-

-

Substrate Insolubility:

-

Selective Coupling:

-

For substrates with multiple C-Cl bonds, achieving selective mono-arylation can be challenging. Steric hindrance around one of the C-Cl bonds can sometimes be exploited to achieve selectivity.[6] Lowering the reaction temperature and using a less active catalyst system can also favor mono-substitution.

-

Conclusion

The Suzuki-Miyaura coupling of polychlorinated aromatics is a challenging but highly rewarding transformation. By carefully selecting a potent palladium catalyst system, such as those based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, and by meticulously controlling the reaction conditions, researchers can effectively overcome the hurdle of C-Cl bond activation. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex molecules derived from polychlorinated aromatic precursors.

References

-

[Palladium PEPPSI-IPr Complex Supported on a Calix[20]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides - MDPI]([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 13. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uwindsor.ca [uwindsor.ca]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Nucleophilic aromatic substitution reactions of 1-Chloro-2,3,4,6-tetrafluorobenzene

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-2,3,4,6-tetrafluorobenzene

Executive Summary

This application note details the protocols for the functionalization of This compound (CAS: 344-21-8) via Nucleophilic Aromatic Substitution (SNAr). Unlike simple haloarenes, polyfluorinated benzenes exhibit unique regioselectivity governed by the "Para-to-Hydrogen" rule and the stabilization of Meisenheimer complexes. This guide provides validated workflows for C-N and C-O bond formation, specifically targeting the C-2 position (para to hydrogen), which is the kinetically favored site for nucleophilic attack. These protocols are essential for synthesizing fluorinated scaffolds used in pharmaceutical (e.g., fluoroquinolone intermediates) and agrochemical development.

Chemical Profile & Reactivity Analysis

Molecule Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 344-21-8 |

| Molecular Formula | C₆HClF₄ |

| Molecular Weight | 184.52 g/mol |

| Physical State | Colorless Liquid |

| Boiling Point | 140–142 °C |

| Key Reactivity | SNAr (F-displacement), Metal-Halogen Exchange (Cl-site) |

Mechanistic Insight: The "Para-to-Hydrogen" Rule

In SNAr reactions of polyfluoroarenes, the rate-determining step is the formation of the anionic Meisenheimer complex. Regioselectivity is dictated by the ability of substituents to stabilize this negative charge.

-

Leaving Group Ability: Fluorine (F) is displaced in preference to Chlorine (Cl) due to the high electronegativity of F, which lowers the energy of the transition state, despite the stronger C-F bond.

-

Directing Effects:

-

Resonance (+R): F and Cl donate electrons via resonance, which destabilizes the anionic intermediate if the negative charge lands on the carbon bearing them (i.e., para to the attack site).

-

Induction (-I): Both F and Cl are withdrawing, but the resonance effect dominates the regiochemistry in fully substituted rings.

-

Hydrogen (H): H is electronically neutral relative to halogens and cannot donate electrons by resonance. Therefore, the transition state is most stable when the negative charge resides on the carbon bearing the Hydrogen.

-

-

Target Site: C-2 (Para to H-5).

-

Secondary Site: C-4 (Para to Cl-1; less favored due to Cl resonance donation).

Logical Pathway & Workflow

The following diagram illustrates the decision matrix for functionalizing this compound.

Figure 1: Regioselectivity pathway showing the preference for C-2 substitution.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of fluorinated aniline derivatives or heterocyclic building blocks.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperazine) (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Diisopropylethylamine (DIPEA)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend K₂CO₃ (20 mmol) in anhydrous MeCN (20 mL).

-

Addition: Add the amine (11 mmol) followed by this compound (10 mmol) dropwise at room temperature.

-

Note: Exothermic reaction possible. Monitor internal temperature.[1]

-

-

Reaction: Heat the mixture to 60–80 °C for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1) or GC-MS. Look for the disappearance of the starting material peak.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (KF, KCl, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in EtOAc and wash with water (2x) and brine (1x).

-

-

Purification: Purify the crude oil via silica gel column chromatography.

-

Expected Product: 1-Chloro-2-(morpholin-4-yl)-3,4,6-trifluorobenzene (if morpholine is used).

-

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of fluorinated ethers or phenols.[2]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Sodium Methoxide (NaOMe) (1.05 equiv)

Step-by-Step Methodology:

-

Preparation: Prepare a solution of NaOMe in MeOH (freshly prepared from Na metal is preferred for moisture control).

-

Addition: Cool the NaOMe solution to 0 °C. Add this compound dropwise.

-

Critical Control: Low temperature is crucial to prevent di-substitution (replacement of multiple fluorines).

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Quench: Quench with dilute HCl (1M) until pH is neutral.

-

Extraction: Extract with Dichloromethane (DCM). Dry organic layer over MgSO₄.

-

Isolation: Remove solvent. Distillation is usually sufficient for purification due to the volatility of the product.

Critical Control Points & Troubleshooting

| Issue | Cause | Solution |

| Low Regioselectivity | Temperature too high | Reduce reaction temperature. Higher temps overcome the activation energy difference between C-2 and C-4. |

| Di-substitution | Excess nucleophile | Strictly control stoichiometry (1.0–1.1 equiv). Add nucleophile slowly.[4] |

| Hydrolysis (OH product) | Wet solvent | Use anhydrous solvents. Fluorides are hygroscopic and HF generation is possible. |

| Incomplete Conversion | Fluoride inhibition | Use a fluoride scavenger (e.g., CaCl₂ or silylated reagents) if the reaction stalls. |

Safety & Handling

-

Hydrofluoric Acid (HF) Risk: While this reaction generates fluoride salts (KF/NaF), contact with strong acids during workup can generate HF. Always work in a fume hood and have calcium gluconate gel available.

-

Skin Absorption: Polyhalogenated aromatics can be absorbed through the skin. Wear nitrile gloves and long sleeves.

-

Waste Disposal: Segregate halogenated waste. Do not mix with strong acids.

References

- Chambers, R. D. (1973). Fluorine in Organic Chemistry. Wiley-Interscience. (Foundational text on the "Para-to-Hydrogen" rule in polyfluoroarenes).

-

Brooke, G. M. (1997). The preparation and properties of polyfluoroaromatic compounds. Journal of Fluorine Chemistry, 86(1), 1-76.

-

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18452, this compound. Retrieved from .

-

Birchall, J. M., Haszeldine, R. N., & Parkinson, A. R. (1962). Polyfluoroarenes. Part V. The nucleophilic substitution of hexafluorobenzene and pentafluorobenzene. Journal of the Chemical Society, 4966-4976.

Sources

- 1. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling of 1-Chloro-2,3,4,6-tetrafluorobenzene

Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Low Yields / Side Reactions with Polyfluorinated Aryl Chlorides

Executive Summary: The "Three-Front War"

Working with 1-Chloro-2,3,4,6-tetrafluorobenzene presents a deceptive challenge. While the electron-deficient ring should theoretically facilitate oxidative addition to Palladium (making the C-Cl bond reactive), the unique substitution pattern creates three simultaneous failure modes:

-

The Acidic Trap (C5-H): The proton at position 5 is flanked by two fluorine atoms, making it highly acidic (

). Standard bases can deprotonate this site, leading to polymerization or metalation side-reactions. -

The

Ambush: The ring is highly electron-deficient. Hard nucleophiles (like alkoxide bases or amine coupling partners) may attack the ring carbons directly, displacing fluorines rather than participating in the catalytic cycle. -

The "Stabilized" Trap: The resulting Pd(II)-aryl complex is so electron-poor that it resists the reductive elimination step, effectively stalling the catalytic cycle unless specific electron-rich ligands are used.

This guide addresses these specific failure points with field-proven solutions.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "My reaction mixture turns black/tarry immediately, and I see loss of starting material but no product."

Diagnosis: Base-Mediated Deprotonation / Polymerization.

You are likely using a base that is too strong (e.g.,

The Fix:

-

Switch to Weak Inorganic Bases: Abandon alkoxides. Use

(anhydrous) or -

Exclude Water: If using Carbonate bases (

), ensure the system is anhydrous. Hydroxide (generated from Carbonate + Water) can be strong enough to cause issues or trigger

Issue 2: "I see a product, but the Mass Spec indicates I've lost a Fluorine and gained an alkoxy group."

Diagnosis: Nucleophilic Aromatic Substitution (

The Fix:

-

Steric Bulk is Your Friend: If you must use an alkoxide base, use Sodium tert-butoxide (

) strictly at room temperature, as its bulk hinders -

Solvent Switch: Avoid polar aprotic solvents like DMF or DMSO if

is competing; they accelerate nucleophilic attacks. Switch to Toluene or 1,4-Dioxane .

Issue 3: "The starting material is consumed, but I mostly get hydrodehalogenated product (The Cl is replaced by H)."

Diagnosis: Protodehalogenation via Pd-Intermediate. The electron-poor Pd-Aryl complex is unstable and is abstracting a proton from the solvent or ligands instead of undergoing transmetalation. This is common when the transmetalation step is slow.

The Fix:

-

Accelerate Transmetalation: Use a catalyst system with high turnover frequency. Pd-G3-XPhos or Pd-G3-RuPhos precatalysts are ideal. The bulky, electron-rich biaryl phosphines stabilize the electron-deficient Pd center and accelerate the cycle.

-

Increase Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor the intermolecular reaction (coupling) over side reactions with solvent.

Part 2: Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways for optimizing this specific substrate.

Caption: Troubleshooting logic flow for polyfluorinated chlorobenzene coupling, converging on the Buchwald-type optimized protocol.

Part 3: Optimized Experimental Protocols

These protocols are designed to be self-validating . If Protocol A fails, the specific byproduct observed points directly to the necessity of Protocol B.

Protocol A: The "Buchwald" Standard (Recommended Starting Point)

Best for: Suzuki-Miyaura coupling with aryl boronic acids.

| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Catalyst | XPhos Pd G3 (or Pd(OAc)₂ + XPhos) | 0.02 (2 mol%) | Electron-rich ligand stabilizes the oxidative addition complex and speeds up reductive elimination. |

| Base | 3.0 | Mild enough to prevent C5-H deprotonation; strong enough to activate boronic acid. | |